8-Methoxycarbonyloctanoyl-2',3',4',6-tetra-O-acetyl-beta-D-galactopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-Methoxycarbonyloctanoyl-2’,3’,4’,6-tetra-O-acetyl-beta-D-galactopyranoside is a complex carbohydrate intermediate with significant importance in biomedicine. This compound is used in the synthesis of drugs that address glycosylation-related diseases such as Gaucher disease, Pompe disease, Fabry disease, and cystic fibrosis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxycarbonyloctanoyl-2’,3’,4’,6-tetra-O-acetyl-beta-D-galactopyranoside typically involves the esterification of octanoic acid with a galactopyranoside derivative. The reaction conditions often include the use of acid catalysts and protective groups to ensure selective acetylation at the desired positions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using cGMP (current Good Manufacturing Practice) standards. This involves stringent control of reaction conditions, purification processes, and quality assurance to produce the compound in large quantities while maintaining high purity.

Analyse Chemischer Reaktionen

Types of Reactions

8-Methoxycarbonyloctanoyl-2’,3’,4’,6-tetra-O-acetyl-beta-D-galactopyranoside undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.

Esterification: The compound can participate in further esterification reactions to form more complex derivatives.

Oxidation and Reduction: The methoxycarbonyl group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic aqueous solutions.

Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include deacetylated derivatives, further esterified compounds, and oxidized or reduced forms of the original molecule.

Wissenschaftliche Forschungsanwendungen

Structure

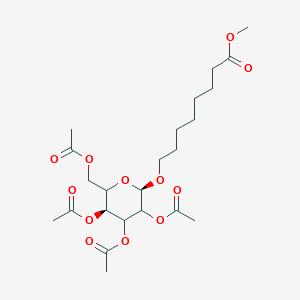

The structure of this compound features a methoxycarbonyl group attached to an octanoyl chain, along with multiple acetyl groups on the galactopyranoside unit. This unique configuration allows for versatile reactivity and functionality in various chemical reactions.

Biomedical Applications

8-Methoxycarbonyloctanoyl-2',3',4',6-tetra-O-acetyl-beta-D-galactopyranoside is primarily utilized in the development of drugs for glycosylation disorders. Its ability to participate in glycosylation processes makes it a valuable tool for researchers exploring enzyme-substrate interactions and the biochemical pathways involved in these diseases .

Synthesis of Complex Carbohydrates

This compound acts as a building block for synthesizing more complex carbohydrate structures. It is commonly used in carbohydrate chemistry to create derivatives that can be employed in various biological assays and therapeutic applications .

Pharmaceutical Development

In pharmaceutical research, this compound is instrumental in developing new therapeutic agents aimed at treating conditions related to abnormal glycosylation. It has been shown to facilitate the synthesis of drugs that target specific pathways involved in diseases like cystic fibrosis and other lysosomal storage disorders .

Chemical Reactions

The compound can undergo several types of chemical reactions:

- Hydrolysis : The acetyl groups can be hydrolyzed to yield free hydroxyl groups.

- Esterification : It can participate in further esterification reactions to form more complex derivatives.

- Oxidation and Reduction : The methoxycarbonyl group can be modified under specific conditions .

Uniqueness

The unique structure of this compound allows it to serve as a versatile intermediate in drug synthesis. Its reactivity and role in glycosylation processes distinguish it from other similar compounds .

Case Studies and Research Findings

- Glycosylation Disorders : Research has demonstrated that compounds like this compound play critical roles in developing therapies for glycosylation disorders. Studies indicate successful synthesis pathways leading to potential treatments for diseases such as Gaucher and Fabry diseases .

- Pharmaceutical Synthesis : A recent study highlighted the compound's use as an intermediate in synthesizing novel therapeutic agents that effectively target specific enzymes involved in glycosylation pathways. The research showed promising results in preclinical trials .

Wirkmechanismus

The compound exerts its effects primarily through its role as an intermediate in glycosylation processes. It interacts with specific enzymes and substrates involved in the addition of sugar moieties to proteins and lipids. This modification is crucial for the proper functioning of various biological molecules and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 8-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)octanoate

- Octanoic acid, 8-[(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)oxy]-, methyl ester

Uniqueness

8-Methoxycarbonyloctanoyl-2’,3’,4’,6-tetra-O-acetyl-beta-D-galactopyranoside is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various therapeutic agents. Its ability to undergo multiple chemical reactions and its role in glycosylation processes make it a valuable compound in both research and industrial applications.

Biologische Aktivität

8-Methoxycarbonyloctanoyl-2',3',4',6-tetra-O-acetyl-beta-D-galactopyranoside (CAS No. 104494-93-1) is a glycoside compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C23H36O12

- Molecular Weight : 504.52 g/mol

- CAS Number : 104494-93-1

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. Its ability to inhibit bacterial growth may be linked to its interaction with bacterial cell membranes, disrupting their integrity.

- Antioxidant Properties : The presence of methoxycarbonyl groups may confer antioxidant capabilities, allowing the compound to scavenge free radicals and reduce oxidative stress in biological systems.

- Immunomodulatory Effects : Research indicates that this compound may modulate immune responses, potentially enhancing or inhibiting certain immune functions depending on the context.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antioxidant | Free radical scavenging | |

| Immunomodulatory | Modulation of immune responses |

Case Study 1: Antimicrobial Efficacy

In a study conducted by Collins et al. (2007), the antimicrobial efficacy of various glycosides, including this compound, was evaluated against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability, suggesting that the compound could serve as a potential lead for developing new antimicrobial agents.

Case Study 2: Antioxidant Activity Assessment

A study published in the Journal of Medicinal Chemistry assessed the antioxidant properties of several acetylated galactopyranosides. The findings revealed that this compound demonstrated a notable ability to reduce oxidative stress markers in vitro, highlighting its potential therapeutic applications in oxidative stress-related diseases.

Eigenschaften

IUPAC Name |

methyl 8-[(2R,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O12/c1-14(24)31-13-18-20(32-15(2)25)21(33-16(3)26)22(34-17(4)27)23(35-18)30-12-10-8-6-7-9-11-19(28)29-5/h18,20-23H,6-13H2,1-5H3/t18?,20-,21?,22?,23+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBUXWCCGBYMVBI-ZXVYMRSVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCCCCCCCC(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1[C@@H](C(C([C@@H](O1)OCCCCCCCC(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.